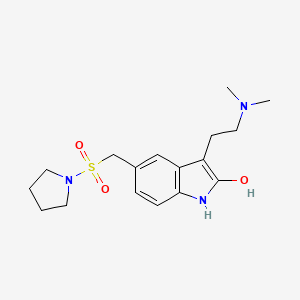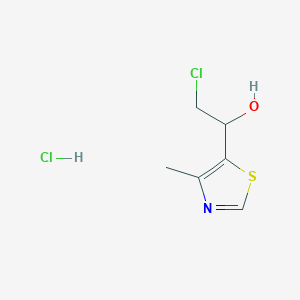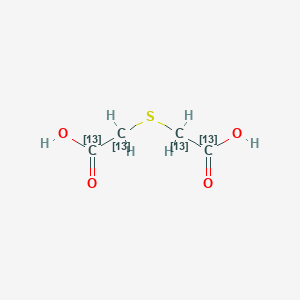
2-Hydroxyalmotriptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyalmotriptan is a chemical compound with the molecular formula C17H25N3O3S and a molecular weight of 351.46 g/mol . It is a derivative of almotriptan, which is a selective serotonin receptor agonist used primarily in the treatment of migraines . The compound is characterized by its high affinity for serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyalmotriptan involves multiple steps, starting from the parent compound almotriptan. The process typically includes the hydroxylation of almotriptan under controlled conditions to introduce the hydroxyl group at the desired position on the indole ring . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include the preparation of intermediates, purification, and quality control to ensure the final product meets stringent specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyalmotriptan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyalmotriptan has a wide range of applications in scientific research:
Wirkmechanismus
2-Hydroxyalmotriptan exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also inhibits the release of certain neurotransmitters that contribute to pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Almotriptan: The parent compound, used for treating migraines.
Sumatriptan: Another triptan drug with similar efficacy but different side effect profiles.
Rizatriptan: Known for its rapid onset of action in treating migraines.
Uniqueness: 2-Hydroxyalmotriptan is unique due to its specific hydroxylation, which may confer distinct pharmacological properties and interactions with serotonin receptors compared to its parent compound and other triptans .
Eigenschaften
Molekularformel |
C17H25N3O3S |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)10-7-14-15-11-13(5-6-16(15)18-17(14)21)12-24(22,23)20-8-3-4-9-20/h5-6,11,18,21H,3-4,7-10,12H2,1-2H3 |
InChI-Schlüssel |
WOKGJBXGULUOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)


![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)







